molecular formula C12H14N4 B14496964 Octane-1,3,5,7-tetracarbonitrile CAS No. 64918-23-6

Octane-1,3,5,7-tetracarbonitrile

Cat. No.: B14496964
CAS No.: 64918-23-6
M. Wt: 214.27 g/mol
InChI Key: IESSBPOBACMSRE-UHFFFAOYSA-N
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Description

Octane-1,3,5,7-tetracarbonitrile is an organic compound with the molecular formula C12H14N4 It is characterized by the presence of four cyano groups attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing octane-1,3,5,7-tetracarbonitrile involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols in the presence of sodium bromide as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles with yields ranging from 50% to 75% .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Octane-1,3,5,7-tetracarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include malononitrile, sodium bromide, and various heterocyclic ketones. The reactions are typically carried out in alcohols under electrochemical conditions .

Major Products Formed

The major products formed from reactions involving this compound include substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles, which have significant pharmacological and physiological activity .

Scientific Research Applications

Octane-1,3,5,7-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of octane-1,3,5,7-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. For example, its derivatives can inhibit regulators of G-protein signaling (RGS) proteins and suppress protein auto-splicing . These interactions are crucial for its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octane-1,3,5,7-tetracarbonitrile is unique due to its specific structure, which allows for the formation of complex molecular scaffolds through cascade reactions. Its derivatives’ ability to inhibit RGS proteins and suppress protein auto-splicing further distinguishes it from other similar compounds .

Properties

CAS No.

64918-23-6

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

octane-1,3,5,7-tetracarbonitrile

InChI

InChI=1S/C12H14N4/c1-10(7-14)5-12(9-16)6-11(8-15)3-2-4-13/h10-12H,2-3,5-6H2,1H3

InChI Key

IESSBPOBACMSRE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(CCC#N)C#N)C#N)C#N

Origin of Product

United States

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